(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A Core Intermediate in Modern Antithrombotic Therapy
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A Core Intermediate in Modern Antithrombotic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a chiral amine that serves as a critical building block in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. Its specific stereochemistry is paramount to the pharmacological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pivotal role of this compound in drug development.
Chemical and Physical Properties
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a white to yellow solid.[1] While it is most commonly handled and stored as its hydrochloride salt for improved stability, the properties of the free base are foundational to its reactivity. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | trans-(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | [2] |
| Molecular Formula | C₉H₉F₂N | [2] |
| Molecular Weight | 169.17 g/mol | [2] |
| CAS Number | 1345413-20-8, 1006614-49-8 | [2] |
| Appearance | White to yellow powder | [1] |
| Melting Point (HCl Salt) | >172°C (decomposes) | [3] |
| Solubility (HCl Salt) | Slightly soluble in DMSO and Methanol | [3] |
| Storage Conditions | Store in a freezer under an inert atmosphere | [3] |
Role in Ticagrelor Synthesis
The primary significance of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[4][5] The specific (1S,2R) stereoconfiguration of the cyclopropylamine is essential for the desired pharmacological activity of Ticagrelor.[1] The amine group of this intermediate is coupled with a substituted triazolopyrimidine core during the synthesis to form the final drug molecule.
The general synthetic approach involving this intermediate is depicted in the workflow diagram below.
Experimental Protocols: Synthesis
Multiple synthetic routes to (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine have been reported, primarily in patent literature.[6][7][8] A common strategy involves the stereoselective synthesis of a cyclopropane precursor followed by the introduction of the amine functionality. One illustrative, multi-step synthesis is outlined below.
Step 1: Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone
1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride.[7] The reaction mixture is typically stirred at a controlled temperature to facilitate the Friedel-Crafts acylation. Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Chiral Reduction to 2-chloro-1-(3,4-difluorophenyl)ethanol
The ketone from the previous step undergoes a stereoselective reduction using a chiral reducing agent, such as a chiral oxazaborolidine catalyst with a borane source (e.g., borane dimethylsulfide complex).[7] This step is crucial for establishing the desired stereochemistry. The reaction is performed in an appropriate solvent like toluene, and the product alcohol is isolated after workup.
Step 3: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
The chiral alcohol is then reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base like sodium hydride.[7] This intramolecular cyclization reaction forms the cyclopropane ring with the desired trans configuration.
Step 4: Hydrolysis to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a solvent mixture like methanol and water.[8] Acidification of the reaction mixture precipitates the carboxylic acid, which is then collected by filtration.
Step 5: Curtius Rearrangement to (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine
The carboxylic acid is converted to the final amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid (or its corresponding acyl chloride) with sodium azide.[8] The acyl azide is then thermally rearranged to an isocyanate, which is subsequently hydrolyzed to the desired amine. The final product is often isolated as its hydrochloride salt to improve stability and ease of handling.[6]
The following diagram illustrates a representative synthetic pathway.
Biological Activity
As a synthetic intermediate, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine is not intended for direct biological or therapeutic use, and as such, its specific pharmacological and toxicological profiles have not been extensively characterized. Its significance is derived from its incorporation into the structure of Ticagrelor, which is a potent and selective antagonist of the P2Y12 receptor, thereby inhibiting platelet activation and aggregation.[4]
Conclusion
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a fine chemical of high importance in the pharmaceutical industry. Its stereochemically defined structure is a prerequisite for the successful synthesis of the life-saving antithrombotic agent, Ticagrelor. A thorough understanding of its chemical properties and synthetic routes is essential for chemists and researchers involved in the development and manufacturing of this class of cardiovascular drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS#: 1156491-10-9 [amp.chemicalbook.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
